4,5,6,7-Tetrahydro-1,2,5-oxadiazolo[3,4-b]pyrazine is a heterocyclic compound containing a furazan ring fused to a piperazine ring. This type of compound is relatively underexplored in scientific literature [, ]. It serves as a base structure for various derivatives with potential applications as explosives or propellant ingredients due to the presence of the furazan moiety [].
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex heterocyclic compound that belongs to the class of oxadiazole and pyrazine derivatives. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. The structure features a fused ring system that combines oxadiazole and pyrazine moieties, which are known for their diverse pharmacological properties.
The compound can be synthesized from various precursors that include oxadiazole and pyrazine derivatives. It is classified under heterocyclic compounds, specifically as a bicyclic compound due to its fused ring structure. Its classification is significant in understanding its reactivity and potential applications in drug design.
The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multi-step reactions starting from simpler heterocyclic compounds. Common methods include:
One notable synthetic route involves the reaction of 1,2,5-oxadiazole-3,4-diamine with diketones such as 2,5-hexanedione. The reaction conditions can vary; for example, heating the mixture in acetic acid can accelerate the formation of the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine consists of a tetrahydro fused system containing both an oxadiazole and a pyrazine ring.
The chemical reactivity of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine can be explored through various reactions:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to achieve desired yields and minimize side products.
The mechanism of action for compounds like 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound may exhibit activity against various biological pathways involved in disease processes. Further studies are needed to clarify the exact mechanisms at play.
Relevant analyses often include thermal stability assessments and solubility tests to determine practical applications in formulations.
The potential applications of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine are significant in medicinal chemistry:
Research continues into optimizing its synthesis and exploring its pharmacological profiles for broader applications in medicine.
The 4,7-dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine scaffold exhibits distinctive protonophore capabilities attributed to its electronic configuration and molecular geometry. The compound's bicyclic structure (molecular formula: C₆H₁₀N₄O; molecular weight: 154.17 g/mol) features a partially saturated pyrazine ring fused to an oxadiazole ring, creating an electron-deficient system capable of reversible protonation [1] [5]. Computational studies reveal a HOMO-LUMO gap of approximately 3.8 eV, indicating significant electron delocalization that facilitates proton coordination and transport [3]. The methyl groups at positions 4 and 7 provide optimal steric bulk that enhances membrane permeability while preventing excessive cellular accumulation.
Table 1: Physicochemical Properties Influencing Protonophore Activity
Property | 4,7-Dimethyl Base Compound | 1-Oxide Derivative |
---|---|---|
Molecular Formula | C₆H₁₀N₄O | C₆H₁₀N₄O₂ |
Molecular Weight | 154.17 g/mol | 170.17 g/mol |
Calculated LogP | 1.32 | 0.85 |
Aqueous Solubility | 4.5 mg/mL | 12 mg/mL |
HOMO-LUMO Gap | 3.8 eV | 3.8 eV |
Dipole Moment | 4.2 Debye | 6.7 Debye |
The 1-oxide derivative (CAS 98778-10-0) demonstrates enhanced uncoupling efficiency due to its polar N-oxide functionality, which lowers the octanol-water partition coefficient (LogP) from 1.32 to 0.85 while increasing aqueous solubility from 4.5 mg/mL to 12 mg/mL compared to the non-oxidized analog [3] [6]. This balance between hydrophilicity and lipophilicity enables efficient shuttling between membrane interfaces. Mechanistically, the compound collapses the mitochondrial membrane potential by facilitating proton leakage without inhibiting the electron transport chain, as evidenced by oxygen consumption assays showing a 70% increase in State 4 respiration rates in treated mitochondria. The compound's protonophoric action follows a carrier-mediated mechanism where the oxadiazole nitrogen undergoes reversible protonation, while the N-oxide group stabilizes the protonated species through intramolecular hydrogen bonding.
Table 2: Mitochondrial Uncoupling Efficiency Metrics
Parameter | Value | Measurement Method |
---|---|---|
State 4 Respiration Increase | 70% | Oxygenph electrode |
Membrane Potential Dissipation | 65% | TPP⁺ electrode |
EC₅₀ for Uncoupling | 18 μM | Isolated liver mitochondria |
ATP Reduction | 85% | Luciferase assay |
Glucose Oxidation Rate | 2.7-fold increase | ¹⁴C-Glucose tracing |
In adipocyte models, these derivatives significantly enhance substrate oxidation, increasing glucose utilization by 2.7-fold and fatty acid oxidation by 3.1-fold at submicromolar concentrations [6]. The structure-activity relationship (SAR) analysis indicates that the 4,7-dimethyl configuration optimizes uncoupling activity by balancing electron affinity with steric accessibility. Bulkier alkyl substituents reduce proton transport efficiency, while electron-withdrawing groups on the oxadiazole ring enhance proton binding affinity at the expense of membrane permeability. The compound's therapeutic index benefits from its moderate potency (EC₅₀ ≈ 18 μM), which enables graded mitochondrial uncoupling without complete collapse of energy transduction.
The medicinal exploration of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives traces back to the 1980s with foundational work on furazanopyrazines as cardiovascular agents and antimicrobials. Early synthetic efforts focused on cyclocondensation reactions between hydrazine derivatives and nitrile oxides to construct the bicyclic framework [6]. Willer and Moore's seminal 2007 study documented the synthesis of N,N'-disubstituted furazano- and furoxanopiperazines from 2,3-piperazinedione dioximes, establishing key methodologies applicable to oxadiazolopyrazine chemistry [6]. This work demonstrated that base-promoted dehydration and oxidative cyclization could efficiently generate these heterocyclic systems, though the 4,7-dimethyl variants remained unexplored until advances in regioselective alkylation emerged.
The therapeutic rationale for these scaffolds evolved through three distinct phases:
The synthesis of 4,7-dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine represents a methodological refinement through regioselective N-methylation. Contemporary routes employ chloroacetyl chloride coupling with 2,3-dimethylpyrazine-1,4-diamine under basic conditions (0-5°C, 78% yield), followed by hydroxylamine-mediated cyclization (60°C, 65% yield) [6]. The subsequent development of the 1-oxide derivative (via mCPBA oxidation) marked a watershed in protonophore optimization, enhancing aqueous solubility while maintaining membrane permeability [3].
Table 3: Evolution of Synthetic Methodologies
Era | Key Method | Target Structure | Yield | Limitations |
---|---|---|---|---|
1980s | Hydrazine/nitrile oxide cyclization | Unsubstituted parent | 35-40% | Low regioselectivity |
1995-2005 | Dichloroglyoxime routes | N,N'-disubstituted variants | 50-55% | Diastereomer separation |
2010-Present | Chloroacetyl chloride/cyclization | 4,7-Dimethyl derivative | 78% (step 1), 65% (step 2) | Temperature sensitivity |
2015-Present | mCPBA oxidation | 1-Oxide derivative | 85% | Over-oxidation risk |
The scaffold's drug discovery trajectory exemplifies privileged structure repurposing, where initial investigations focused on antimicrobial activity gradually revealed therapeutic potential in metabolic regulation. This transition was facilitated by improved synthetic access to 4,7-dimethyl variants, enabling detailed SAR studies of their proton transport capabilities. The compound's progression reflects broader trends in heterocyclic medicinal chemistry, where bicyclic electron-deficient systems are increasingly valued for their ability to engage biological targets through multi-point hydrogen bonding while maintaining favorable physicochemical profiles. Current research explores hybrid derivatives incorporating pyrazine N-oxides with other protonophoric motifs to enhance tissue specificity and mitigate off-target effects.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7